PEG-9 DISTEARATE
Description
Properties
CAS No. |
109-34-2 |
|---|---|
Molecular Formula |
C14H9ClN2OS |
Synonyms |
PEG-9 DISTEARATE |
Origin of Product |
United States |
Synthetic Methodologies and Structural Characterization of Peg 9 Distearate
Esterification Pathways for PEG-9 Distearate Synthesis
Esterification is the core chemical process for synthesizing this compound, involving the reaction between the hydroxyl (-OH) groups present on the polyethylene (B3416737) glycol chain and the carboxyl (-COOH) groups of stearic acid.
Direct esterification is a widely used method for synthesizing PEG diesters. This technique involves the direct reaction of polyethylene glycol with stearic acid, typically carried out at elevated temperatures and often in the presence of an acidic catalyst. atamanchemicals.comcosmeticsandtoiletries.com A key aspect of this reaction is the generation of water as a byproduct, which must be efficiently removed to shift the reaction equilibrium towards the formation of the ester product and maximize the yield. cosmeticsandtoiletries.com
Optimization of the direct esterification process involves careful control of several critical parameters:
Molar Ratio of Reactants: The stoichiometric ratio of stearic acid to polyethylene glycol is crucial for determining the extent of esterification. A molar ratio of 2 moles of stearic acid per mole of PEG is theoretically needed for complete diester formation, although using an excess of stearic acid can help favor the production of the diester over the monoester. atamanchemicals.com
Catalyst Selection and Concentration: Acidic catalysts, such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid, are commonly employed to accelerate the reaction. atamanchemicals.comresearchgate.net The concentration of the catalyst affects the reaction rate.
Reaction Temperature and Duration: Higher reaction temperatures generally lead to faster reaction rates. However, excessive temperatures can potentially cause degradation of the starting materials or the final product. researchgate.net The reaction time is optimized to achieve the highest possible conversion of reactants to product.
Water Removal Strategies: Techniques such as applying a vacuum or using azeotropic distillation are utilized to effectively remove the water generated during the reaction, thereby driving the esterification forward. atamanchemicals.comekb.eg
One example of direct esterification for producing polyethylene glycol distearate (specifically PEG 400 distearate, which corresponds to an average of approximately 9 ethylene (B1197577) oxide units) involved the use of a composite catalyst made of phosphorous acid and sulfuric acid. atamanchemicals.com Optimal conditions reported for this method included a molar ratio of acid to alcohol of 2.8:1, a catalyst concentration of 1.0% by weight relative to the polyethylene glycol, a reaction temperature of 150 ℃, a reaction time of 5 hours, and maintaining a vacuum of 97.3 kPa. atamanchemicals.com
Transesterification offers an alternative route where a fatty acid ester, such as methyl stearate (B1226849), reacts with polyethylene glycol. This reaction yields an alcohol (e.g., methanol) as a byproduct, which is generally easier to remove from the reaction mixture compared to water. This can potentially lead to higher conversion rates to the desired ester product. cosmeticsandtoiletries.com Alkaline catalysts, including sodium alkoxides or alkali metal hydroxides, can effectively catalyze transesterification reactions. google.com
The transesterification of fatty acid esters with polyethylene glycol is a recognized method for synthesizing PEG diesters. cosmeticsandtoiletries.com This process can be conducted using alkaline catalysts at temperatures typically ranging from 70 to 160 ℃ under reduced pressure. google.com
Enzymatic synthesis provides a milder and more environmentally sustainable approach compared to traditional chemical catalysis. Lipases are a class of enzymes capable of catalyzing both esterification and transesterification reactions. researchgate.netresearchgate.net The enzymatic synthesis of PEG esters, including PEG stearate, has been investigated, often utilizing solvent-free reaction systems for enhanced environmental benefits. sigmaaldrich.comresearchgate.netresearchgate.net
Optimization of enzymatic synthesis protocols focuses on several key factors:
Enzyme Selection and Loading: The choice of lipase (B570770) and the amount of enzyme used are critical as different enzymes exhibit varying levels of activity and specificity for the reactants. researchgate.netresearchgate.net
Temperature Control: Enzymes function optimally within specific temperature ranges. researchgate.net Maintaining the reaction temperature within this range is essential for enzyme activity and stability.
Molar Ratio of Reactants: Similar to chemical synthesis methods, the ratio of reactants influences the distribution of mono- and diesters in the final product. researchgate.net
Reaction Time: The duration of the enzymatic reaction is optimized to achieve the maximum possible conversion of the starting materials into the desired product. researchgate.net
Reaction Medium: Enzymatic reactions can be performed in the presence of solvents or in solvent-free systems. Solvent-free systems are often preferred due to their reduced environmental impact. researchgate.netresearchgate.net
Research into the enzymatic synthesis of polyethylene glycol stearate (using PEG 600, which has a molecular weight comparable to PEG-9) employing immobilized lipase B (Fermase CALB ex 10000) in a solvent-free system demonstrated that a conversion of 85% could be achieved under specific optimized conditions. researchgate.net These conditions included a 1:1 molar ratio of PEG 600 to stearic acid, an enzyme loading of 0.7% (by weight relative to the total reactants), a reaction temperature of 60 °C, and a reaction time of 70 minutes. researchgate.net
Purification and Isolation Strategies for this compound
Following the synthesis of this compound, purification and isolation procedures are essential to obtain a product of sufficient purity. These steps aim to remove unreacted starting materials, catalysts, and undesirable byproducts such as PEG monoesters or polyethylene glycol chains of varying lengths.
Chromatographic Separations for Oligomer Distribution and Impurity Profiling
Chromatographic techniques are powerful analytical and preparative tools for separating components in a mixture based on differences in their physical or chemical properties. They are valuable for analyzing the distribution of PEG oligomers in the product and identifying impurities.
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): These methods separate molecules based on their hydrodynamic volume or size in solution. They are useful for determining the molecular weight distribution of the polyethylene glycol chain within the diester and for separating PEG diesters from unreacted PEG or other byproducts that have significantly different molecular sizes. chromatographyonline.com
Adsorption Chromatography (e.g., Silica (B1680970) Gel Chromatography): While separating polar PEG-containing compounds on traditional stationary phases like silica gel can be challenging, often resulting in streaking on TLC and broad elution peaks in column chromatography, optimized solvent systems can be developed. reddit.com The use of modifiers, such as ammonium (B1175870) hydroxide (B78521) in methanol, has been explored to improve the separation efficiency of PEG compounds on silica gel. reddit.com
Reversed-Phase Chromatography: This technique separates compounds based on their hydrophobicity. It can be effectively used to separate the relatively less polar PEG diester product from more polar impurities or residual unreacted polyethylene glycol. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) coupled with a charged aerosol detector is particularly useful for detecting PEG compounds, which typically lack a strong chromophore for UV detection. chromatographyonline.com
Ion Exchange Chromatography: This method is suitable for separating charged molecules. While not directly applicable for separating non-ionic PEG diesters from non-ionic PEG impurities, it can be used if the synthesis involves or produces components with ionic characteristics. google.com
Chromatographic methods, including ion exchange and hydroxyapatite (B223615) chromatography, have been successfully applied in the purification of PEG-modified substances, illustrating the potential of these techniques for separating PEG conjugates based on differences in charge or interaction with the stationary phase. nih.gov
Advanced Filtration and Extraction Techniques
Filtration and extraction techniques are often employed, either as standalone steps or in combination with chromatographic methods, for the isolation and purification of this compound.
Liquid-Liquid Extraction: This technique relies on the differential solubility of the desired product and impurities in two immiscible liquid phases. The selection of appropriate solvents is crucial and depends on the polarity of this compound and the nature of the impurities present. The solubility of PEG compounds varies with their molecular weight; lower molecular weight PEGs (with fewer than approximately 8 ethylene oxide units) tend to be soluble in oil and hydrocarbon solvents, while higher molecular weight PEGs are more soluble in water. cir-safety.orghaihangchem.com
Membrane Filtration (e.g., Microfiltration, Nanofiltration): Membrane separation processes can be utilized for purification. Microfiltration can be integrated into hybrid purification schemes where PEGylated compounds are induced to form micelles, which are then retained by the membrane while smaller impurities pass through. nih.gov Nanofiltration can also serve as a purification step, separating molecules based on size and selective permeability. google.com
Crystallization: Depending on the physical properties of this compound, crystallization from a suitable solvent or a mixture of solvents can be used as a purification method. This process involves dissolving the crude product in a hot solvent and then cooling the solution to allow the purified product to crystallize out, leaving soluble impurities in the mother liquor. PEG distearates are generally white solids with melting points typically in the range of 35-37°C, which can facilitate purification by crystallization. sigmaaldrich.comatamanchemicals.com
Extraction systems designed to exploit the differences in solubility between high-molecular-weight polyethylene glycol and its impurities in mixtures of water and specific organic solvents have been developed and applied in purification processes. google.com
Advanced Spectroscopic and Chromatographic Methods for this compound Analysis
The characterization of this compound relies on a combination of sophisticated analytical techniques that probe different aspects of its chemical structure and physical properties.
High-Field Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation
High-Field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for confirming the chemical structure of this compound and analyzing its composition. ¹H NMR can provide detailed information about the different types of protons present in the molecule, including the characteristic ethylene oxide repeating units (-CH₂CH₂O-) of the PEG chain, the methylene (B1212753) protons adjacent to the ester linkages, and the protons of the stearate alkyl chains (-(CH₂)₁₆CH₃). Integration of the signals corresponding to the PEG chain and the stearate portion can be used to estimate the average number of ethylene oxide units, thus confirming the nominal PEG chain length (n=9). uni.lunih.gov ¹³C NMR provides complementary information by revealing the different carbon environments, including the carbonyl carbons of the ester groups, the carbons of the PEG backbone, and the carbons of the stearate chains. fishersci.se NMR can also be used to assess the purity of the sample and identify potential impurities or by-products. uni.lunih.gov
Mass Spectrometry Techniques (e.g., MALDI-MS, FTICR-MS) for Molecular Weight and End-Group Analysis
Mass Spectrometry (MS) techniques are essential for determining the molecular weight distribution and analyzing the end-groups of polymeric compounds like this compound. Due to its polydisperse nature, this compound is a mixture of molecules with varying numbers of ethylene glycol units. Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. MALDI-MS is particularly useful for analyzing higher molecular weight polymers and can provide information on the average molecular weight (Mn and Mw) and polydispersity (Mw/Mn) of the PEG distearate sample. lipidmaps.org ESI-MS is often preferred for lower molecular weight PEGs but can also be used for larger polymers, often yielding multiply charged ions. uni.lu By analyzing the mass-to-charge ratios of the detected ions, the distribution of different oligomers (molecules with varying numbers of ethylene oxide units) can be determined. This allows for a more detailed understanding of the sample's composition beyond just the average molecular weight. Mass spectrometry can also provide insights into the end-group fidelity of the PEG chains, helping to confirm that both ends of the PEG chain are esterified with stearic acid.
Advanced Chromatographic Coupled with Charged Aerosol Detection for Purity and Composition
Advanced chromatographic techniques coupled with Charged Aerosol Detection (CAD) are valuable for assessing the purity and detailed composition of this compound. High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC) and Size Exclusion Chromatography (SEC), can separate components of the mixture based on their hydrophobicity or size, respectively. CAD is a detection method that is particularly well-suited for detecting non-volatile and semi-volatile analytes, providing a near-universal response that is proportional to the mass of the analyte. This is advantageous for analyzing PEG distearates, which may lack strong chromophores for UV detection. HPLC-CAD can be used to separate and quantify the different oligomers present in the polydisperse this compound sample, providing an oligomeric distribution profile. It can also detect and quantify related impurities, such as free PEG or free stearic acid, which may be present as by-products from the synthesis or hydrolysis. SEC-CAD has been shown to provide accurate impurity and polydispersity profiles for PEG reagents.
Fundamental Principles of Peg 9 Distearate in Colloidal and Interfacial Systems
Interfacial Activity and Surface Tension Reduction Mechanisms of PEG-9 Distearate
The ability of this compound to reduce interfacial tension is central to its function as an emulsifying agent. This property arises from its molecular structure, where the hydrophilic PEG head group is attracted to the aqueous phase, while the hydrophobic stearate (B1226849) tails partition into the oil phase. By accumulating at the oil-water interface, this compound molecules disrupt the cohesive forces between the molecules of each phase, thereby lowering the interfacial free energy. nih.govchanhtuoi.comgithub.iowikipedia.org This reduction in interfacial tension is a key factor in facilitating the dispersion of one phase within the other, leading to the formation of stable emulsions. nih.govgithub.iowikipedia.orgnih.gov
Adsorption Behavior at Oil-Water Interfaces
The reduction of interfacial tension by this compound is a direct consequence of its adsorption at the oil-water interface. Surfactant molecules, including PEG-fatty acid esters, migrate from the bulk solution to the interface, where they orient themselves to minimize the unfavorable contact between the oil and water phases. The hydrophobic stearate chains embed themselves in the oil phase, while the hydrophilic PEG chains extend into the aqueous phase. nih.gov This adsorption process can involve a rapid initial phase followed by a slower process as molecules rearrange and reach equilibrium at the interface. Studies on other surfactants at the oil-water interface indicate that adsorption kinetics can be influenced by factors such as diffusion and the potential for different molecular orientations at the interface. The extent of adsorption can be evaluated through techniques that measure the dilatational modulus of the interfacial layer, which reflects its mechanical strength. Competitive adsorption can also occur at the interface when other surface-active species are present.
Influence on Interfacial Tension Dynamics
The presence of this compound at the oil-water interface dynamically influences the interfacial tension. As surfactant molecules adsorb, the interfacial tension decreases over time until an equilibrium is reached. This dynamic reduction in interfacial tension is particularly important in processes involving rapid changes in interfacial area, such as emulsification or wetting. The efficiency of interfacial tension reduction is a key characteristic of a surfactant and is fundamental to its performance in stabilizing emulsions and facilitating the mixing of immiscible liquids. nih.gov The dilatational viscoelastic properties of the interfacial layer formed by adsorbed molecules also play a role in emulsion stability.
Self-Assembly Behavior and Phase Behavior of this compound
Like other amphiphilic molecules, this compound can exhibit self-assembly behavior in aqueous solutions above a certain concentration. This self-assembly leads to the formation of various colloidal structures, including micelles, vesicles, and potentially liquid crystalline phases, depending on the concentration, temperature, and presence of other components.
Micellar Formation and Critical Micelle Concentration (CMC) Studies
In dilute aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), this compound molecules aggregate to form micelles. Micelles are typically spherical aggregates in which the hydrophobic stearate tails are sequestered in the core, shielded from the water, while the hydrophilic PEG head groups form the outer shell, in contact with the aqueous phase. The CMC is a characteristic property of a surfactant and can be determined by measuring changes in surface tension or other physical properties as a function of surfactant concentration. A lower CMC value generally indicates that the surfactant is more efficient at forming micelles at lower concentrations and that the micelles are relatively stable. While specific CMC data for this compound was not found, studies on other PEG-lipid conjugates show that factors like the length and structure of the hydrophobic and hydrophilic components influence the CMC.
Formation and Stability of Vesicular and Multilamellar Structures (e.g., Onion Phases)
Amphiphilic molecules with two hydrophobic chains, such as distearates, often favor the formation of bilayer structures over simple spherical micelles, particularly at higher concentrations. These bilayers can then self-assemble into larger structures, including vesicles (liposomes) and multilamellar vesicles, which consist of multiple concentric bilayers (sometimes referred to as onion phases). The formation and stability of these vesicular and multilamellar structures are influenced by the molecular architecture of the amphiphile and the environmental conditions. Studies on related PEG-distearates or similar systems have investigated the formation of such structures. For example, poly(ethylenglycol)distearate (PEG-DS) was observed to influence the shear-induced formation of multilamellar vesicles in certain lyotropic lamellar phases, in some cases suppressing their formation. The ability of certain PEG-glycerol diesters to form various types of vesicles in aqueous media has also been noted.
Liquid Crystalline Phases Induced by this compound
At higher concentrations and specific temperature ranges, this compound and water systems, potentially with the addition of an oil phase, can form various liquid crystalline phases. These phases represent ordered arrangements of surfactant molecules that are intermediate between the solid crystalline state and the isotropic liquid state. Lyotropic liquid crystals, which are formed by the action of solvents on solids, can occur in three-component systems comprising water, surfactant, and oil. Common liquid crystalline phases include lamellar, hexagonal, and cubic phases, characterized by different arrangements of surfactant bilayers or rods. Lamellar phases consist of stacked bilayers separated by water layers. While specific phase diagrams for this compound were not found, the formation of liquid crystalline phases is a known behavior for many PEG-fatty acid esters and is relevant to their use in formulations, influencing properties like viscosity and texture. nih.gov The molecular structure of the surfactant and the composition of the system dictate which liquid crystalline phases are formed. The influence of polymeric amphiphiles, including those with PEG components, on the configuration and phase of liquid crystal systems has been demonstrated.
Emulsification and Dispersion Stabilization Mechanisms Imparted by this compound
This compound functions as a surfactant and emulsifying agent, facilitating the formation of finely dispersed mixtures of oil and water (emulsions) cosmileeurope.eu. This is achieved by reducing the interfacial tension between these otherwise incompatible substances cosmileeurope.eu.
Role of Interfacial Film Formation in Emulsion Stability
Emulsifiers like this compound stabilize emulsions by adsorbing at the oil-water interface, forming an interfacial film around the dispersed droplets ulprospector.com. This film acts as a barrier that physically separates the droplets and helps prevent them from coalescing ulprospector.com. The strength and properties of this interfacial film are crucial for the long-term stability of the emulsion nih.gov. A stronger interfacial film is associated with lower zeta potential decay rate and higher emulsion stability . The rate of decrease in zeta potential reflects the strength of the emulsifier film .
Steric Stabilization Principles in Particulate and Droplet Dispersions
Steric stabilization is a mechanism where dispersed particles or droplets are prevented from aggregating by the presence of polymeric chains adsorbed onto their surfaces ulprospector.com. These polymeric tails, which are soluble in the continuous phase, extend into the liquid and create a repulsive force when particles approach each other ulprospector.com. This repulsion arises because the overlap of the polymer layers is energetically unfavorable, leading to an osmotic flow of solvent into the region between the particles, pushing them apart ulprospector.com. While the search results primarily discuss steric stabilization in the context of polymers like PEG chains attached to phospholipids (B1166683) or other backbones nih.govresearchgate.netdovepress.comresearchgate.net, the polyethylene (B3416737) glycol portion of this compound can contribute to steric stabilization by extending into the aqueous phase in oil-in-water emulsions, creating a physical barrier between oil droplets.
Mechanisms of Coalescence Inhibition in Emulsions
Coalescence, the merging of dispersed droplets, is a primary mechanism of emulsion breakdown. Emulsifiers like this compound inhibit coalescence by forming a stable interfacial film that provides a physical barrier ulprospector.com. This film reduces the likelihood of droplets coming into close contact and merging ulprospector.com. Additionally, the presence of the emulsifier at the interface reduces the interfacial tension, which also contributes to the stability of the dispersed droplets cosmileeurope.euulprospector.com. The effectiveness of coalescence inhibition is related to the strength of the repulsive forces generated by the adsorbed surfactant molecules mdpi.com.
Rheological Modification and Viscosity Control by this compound in Complex Fluids
This compound can influence the rheological properties of complex fluids, particularly viscosity atamanchemicals.com. It is commonly used as a thickener in surfactant-containing systems atamanchemicals.comatamanchemicals.comatamanchemicals.com.
Influence on Yield Stress and Thixotropic Behavior
Yield stress is the minimum stress required for a fluid to begin to flow researchgate.netatascientific.com.au. Thixotropy is a time-dependent shear-thinning behavior where viscosity decreases under shear and gradually recovers when the shear is removed davidpublisher.comresearchgate.net. While the search results mention yield stress and thixotropy in the context of complex fluids and rheology modifiers in general researchgate.netatascientific.com.audavidpublisher.comresearchgate.netgoogle.com, there is no specific information directly linking this compound to inducing or significantly influencing yield stress or thixotropic behavior in the provided search snippets. Its primary reported rheological function is viscosity increase through interaction with surfactant systems atamanchemicals.comatamanchemicals.comatamanchemicals.comcosmeticsandtoiletries.com.
Interaction with Associative Thickeners for Enhanced Rheology
This compound, a polyethylene glycol diester of stearic acid, possesses a molecular structure featuring a hydrophilic polyethylene glycol chain and two hydrophobic stearate tails. This amphiphilic nature allows it to participate in associative interactions within colloidal and interfacial systems. While detailed research findings and specific data tables focusing solely on the interaction of this compound with other associative thickeners for enhanced rheology are not extensively documented in the available literature, the principles governing the behavior of related PEG distearates and associative polymers provide a framework for understanding this interaction.
Associative thickeners, including hydrophobically modified polymers such as Hydrophobically Modified Ethoxylated Urethanes (HEUR) and Hydrophobically Modified Alkali-Swellable Emulsions (HASE), function by forming a reversible network structure in aqueous systems. This network arises from the association of their hydrophobic segments with each other, with surfactant micelles, or with the surface of dispersed particles in colloidal systems. nih.govfishersci.caatamankimya.comchanhtuoi.com This associative mechanism leads to a significant increase in the system's viscosity and modification of its rheological properties. nih.govfishersci.caatamankimya.comchanhtuoi.comnih.gov
PEG distearates, such as PEG-150 Distearate, are recognized as associative thickeners themselves. Their mechanism involves the incorporation of their hydrophobic stearate tails into the core of surfactant micelles or other hydrophobic domains within the system. nih.govthermofisher.com The hydrophilic PEG chains extend into the aqueous phase, and when the concentration of the associative thickener and other associating species is sufficient, these interactions can lead to the formation of a continuous network structure through intermicellar bridging or association between polymer chains and particles. fishersci.cathermofisher.com This network resists flow, resulting in increased viscosity and viscoelastic behavior. nih.govthermofisher.com
The interaction of this compound with other associative thickeners would likely involve similar principles. The hydrophobic stearate tails of this compound could associate with the hydrophobic groups of other associative polymers or with hydrophobic domains within the system stabilized by these thickeners. This co-association could enhance the formation or strength of the existing associative network, leading to further increases in viscosity and potentially modifying the system's shear-thinning or viscoelastic characteristics. nih.govatamankimya.comnih.govthermofisher.comuni.lu The extent of this enhancement would depend on factors such as the concentrations of this compound and the other associative thickener(s), the nature and concentration of surfactants or dispersed phases, temperature, and pH.
For instance, studies on related associative thickeners like PEG-150 Distearate in surfactant systems have shown that the formation of a network structure through associative interactions significantly impacts rheology, leading to increased viscosity and altered viscoelastic properties compared to systems thickened with simple salts. nih.govthermofisher.com The efficiency of such thickening is influenced by the structure of the associative polymer and its ability to form effective junctions within the network. thermofisher.com
Applications of Peg 9 Distearate in Industrial and Material Formulations
Role in Emulsion and Microemulsion Stabilization in Industrial Processes
Emulsions and microemulsions are thermodynamically unstable systems that require stabilizing agents like emulsifiers to prevent phase separation over time. researchgate.net Emulsifiers reduce the interfacial tension between immiscible substances, such as oil and water, allowing for the formation of stable dispersions. cosmileeurope.euresearchgate.net PEG-9 Distearate, as a polyethylene (B3416737) glycol diester of stearic acid, functions as an emulsifier due to its molecular structure which contains both hydrophilic (PEG) and lipophilic (stearic acid) parts. atamanchemicals.comcosmileeurope.eu This amphiphilic nature allows it to bridge the interface between oil and water phases, facilitating the creation and maintenance of emulsions. atamanchemicals.comcosmileeurope.eu
Polymerization Reactions and Latex Stabilization
In emulsion polymerization, monomers are polymerized in an aqueous solution stabilized by a surfactant, forming a dispersion of polymer particles known as latex. mcpolymers.com The stability of the resulting latex is crucial for the process and the final product quality. Surfactants play a key role in preventing the agglomeration or coagulation of polymer particles during and after polymerization. mcpolymers.comijche.com Steric stability, achieved when the surfaces of polymer particles extending into the solution keep particles physically apart, is one mechanism by which additives can bolster latex stability. mcpolymers.com While the provided search results specifically mention the use of PEGs in general for freeze-thaw stability in latex google.com and the influence of surfactants and initiator concentration on latex stability in seeded emulsion polymerization ijche.com, direct detailed research findings on this compound's specific role in the stabilization of polymerization reactions and latex are not explicitly detailed in the provided snippets. However, as a PEG-based emulsifier, it is plausible it could contribute to steric stabilization in such systems.
Agrochemical Formulations (e.g., Pesticide Dispersions)
Agrochemical formulations, such as pesticide dispersions, require stable systems to ensure uniform distribution of active ingredients. google.comcrodaagriculture.com Oil dispersions (OD) are a type of liquid formulation where solid active ingredients are dispersed in an oil phase. crodaagriculture.com These formulations often utilize rheology modifiers and dispersants to prevent sedimentation and maintain stability. google.comcrodaagriculture.com Emulsifiers are also critical components in agrochemical formulations, aiding in the dispersion of active ingredients in a carrier, such as water or oil, for application. google.comgoogle.com While the search results discuss the use of surfactants and polymers in stabilizing agrochemical oil dispersions google.comcrodaagriculture.comgoogle.com, and mention PEG 600 as a polymer capable of hydrogen bonding used in such formulations google.com, there are no specific detailed research findings on the direct application or performance of this compound in agrochemical formulations or pesticide dispersions within the provided text.
Paints, Coatings, and Adhesives Formulations
Paints, coatings, and adhesives often utilize emulsions and dispersions to deliver pigments, binders, and other components. The stability of these formulations is essential for their performance and shelf life. Emulsifiers and dispersants are used to maintain the homogeneous distribution of solid particles and liquid phases. Polyethylene glycol distearates, in general, are mentioned as being used in paints and coatings. atamanchemicals.com PEGs are also noted as water-soluble materials used as stabilizers, rheology modifiers, and pigment dispersants in adhesives and sealants. vantagegrp.com Although the search results indicate the use of related PEG compounds and the general application of polyethylene glycol distearate in paints and coatings, specific detailed information on the role and performance of this compound in these formulations is not provided.
Metalworking Fluids and Lubricants
Metalworking fluids and lubricants often require emulsifiers to create stable dispersions of oil and water, which are essential for cooling, lubrication, and cleaning during metal processing operations. ivanhoeind.comvalvolineglobal.com These fluids can be oil-based, water-based, or semi-synthetic emulsions. valvolineglobal.com Non-ionic surfactants, including fatty acid esters of PEGs, are used as emulsifiers and lubricity additives in various lubricant applications. ivanhoeind.com Polyethylene glycols are valued in metalworking fluids for their low volatility, water solubility, and natural lubricity. vantagegrp.com While the search results highlight the use of PEG esters as multifunctional emulsifiers and lubricity additives in lubricants and metalworking fluids ivanhoeind.com, and list Polyethylene Glycol 400 Distearate with its HLB value ivanhoeind.com, specific detailed research on the use or effects of this compound in metalworking fluids and lubricants is not present in the provided information.
This compound as a Processing Aid in Polymer Science and Engineering
Processing aids are substances incorporated into polymers to improve their processability during manufacturing operations such as extrusion and molding. These additives can reduce friction between polymer chains and enhance the material's malleability. ijiert.org Polyethylene glycol distearate is generally mentioned as being usable as a plasticizer for various resins. atamanchemicals.com
Lubrication in Polymer Extrusion and Molding
While direct mentions of this compound specifically as a lubricant in polymer extrusion and molding are limited in the search results, related compounds like ethylene (B1197577) glycol distearate are identified as suitable ester waxes for processing rigid PVC and other thermoplastics. Ethylene glycol distearate functions as a natural-based lubricant with a balanced internal lubricating effect, improving material flow during extrusion and reducing melt viscosity. emeryoleo.comgoogle.com Polyethylene glycols in general are commonly used as lubricants and mold release agents for rubber, plastic, and elastomer processing. atamankimya.com Given the structural similarity between this compound and other PEG esters and glycol distearates used as lubricants in polymer processing, it is plausible that this compound could also exhibit lubricating properties in such applications, although specific research findings for this compound in this context were not prominently found.
Encapsulation Technologies Utilizing this compound in Non-Biological Systems
This compound's properties suggest potential applications in encapsulation technologies for non-biological systems, particularly in stabilizing dispersions and facilitating the incorporation of various substances.
Nanoparticle and Nanosuspension Stabilization for Material Applications
Polyethylene glycol derivatives are known to be used as polymeric coating materials for stabilizing nanoparticles, providing steric stabilization that prevents agglomeration and enhances dispersion. researchgate.netmdpi.com The molecular weight of PEG plays a role in the degree of steric stabilization provided. mdpi.com Nanosuspensions, which are submicron colloidal dispersions, require stabilizers to prevent aggregation, Ostwald ripening, and sedimentation to ensure physical stability. researchgate.netmdpi.comnih.gov While this compound was not explicitly mentioned in the context of stabilizing material science nanoparticles or nanosuspensions in the provided results, other PEG derivatives are widely used for this purpose. For example, PEG-stabilized bilayer nanodisks have been prepared for drug delivery applications, demonstrating the role of PEG in creating stable nanostructures. acs.orgnih.gov The co-emulsifying properties and ability to solubilize water-insoluble components that this compound possesses are beneficial for creating and stabilizing fine dispersions of particles in a liquid phase, which is fundamental to nanosuspension technology. atamankimya.comatamanchemicals.comnih.gov
Solvent and Solubilization Properties of this compound
This compound is recognized for its ability to act as a solvent and solubilizing agent in various formulations. atamankimya.comatamanchemicals.comulprospector.com
Solubilization of Water-Insoluble Components in Aqueous Systems
This compound functions as a solubilizer for various water-insoluble ingredients. atamankimya.comatamanchemicals.com This property is particularly useful in creating homogeneous formulations where components with differing solubilities need to be incorporated into an aqueous phase. atamankimya.comatamanchemicals.comcosmileeurope.eu The mechanism involves reducing the surface tension of substances, which aids in the formation of emulsions and dispersions. atamanchemicals.com
Co-emulsifying Properties in Diverse Formulation Bases
This compound exhibits good co-emulsifying properties in creams and lotions. atamankimya.comatamanchemicals.commakingcosmetics.com Emulsifiers are essential for forming stable mixtures of oil and water, preventing their separation. cosmileeurope.eu this compound, with its lipophilic and hydrophilic parts, can reduce the interfacial tension between incompatible substances like oil and water, facilitating the creation of stable emulsions. cosmileeurope.eu This makes it a valuable ingredient in diverse formulation bases, contributing to the stability and consistency of the final product. atamankimya.commakingcosmetics.com
This compound is a polyethylene glycol diester of stearic acid. It is a nonionic surfactant whose properties, including physical form and solubility, are influenced by the number of ethylene oxide units in the polyethylene glycol chain cir-safety.org. With 9 ethylene oxide units, this compound is part of a family of PEG distearates used in various applications cir-safety.org.
Functionality as a Dispersing and Wetting Agent Dispersing agents and wetting agents are crucial additives in formulations containing solid particles, such as pigments and fillers, within a liquid medium. Wetting agents help the liquid spread over the surface of the solid particles, displacing air and other contaminants. Dispersing agents then stabilize these wetted particles, preventing them from re-aggregating and settling over timesinocurechem.com. PEG and PEG esters, including PEG distearates, can function as dispersing agentshorizonadmixtures.com. Nonionic surfactants, which include many PEG derivatives, are often used as wetting and dispersing agents, particularly in aqueous systemssinocurechem.com.
Pigment Dispersion in Aqueous and Non-Aqueous Systems Effective pigment dispersion is essential in industries such as paints, coatings, and inks to achieve desired color strength, stability, and application propertiessinocurechem.comelementis.com. Dispersing agents facilitate the process of breaking down pigment agglomerates into finer particles and maintaining their uniform distribution within the liquid vehiclesinocurechem.comgoogle.com.
While specific detailed research findings solely focused on this compound for pigment dispersion in industrial aqueous and non-aqueous systems were not extensively detailed in the provided search results, related PEG esters and nonionic surfactants are recognized for this function sinocurechem.comhorizonadmixtures.comelementis.com. For instance, PEG and PEG esters are widely used as dispersing agents in PVA emulsion coatings horizonadmixtures.com. Non-ionic wetting and dispersing agents are primarily used in water-based coatings and inks sinocurechem.com. They help reduce surface tension and improve wettability, and can be used in conjunction with anionic dispersants sinocurechem.com.
In non-aqueous systems, polymeric dispersants are used to improve pigment dispersion and stability in organic media google.comlubrizol.com. The effectiveness of a dispersant can depend on the specific pigment and the dispersion medium google.com.
Based on the general functions of PEG esters and nonionic surfactants as dispersing agents in coatings and inks sinocurechem.comhorizonadmixtures.com, it can be inferred that this compound, as a PEG diester and nonionic surfactant, would contribute to pigment dispersion by wetting the pigment surface and stabilizing the dispersed particles through steric repulsion or other mechanisms depending on the system.
General Wetting Enhancement in Material Processing Wetting is a fundamental process in various material processing applications, including coating, bonding, and composite manufacturing. Proper wetting ensures that a liquid medium spreads effectively over a solid substrate or permeates a porous structureechem-group.com. Wetting agents reduce the surface tension of the liquid, allowing it to make better contact with the solid surfacesinocurechem.com.
PEG compounds and their derivatives are known to function as wetting agents nih.govresearchgate.netcosmeticsandtoiletries.com. In the paper and pesticide industries, PEG is used as a wetting agent horizonadmixtures.com. In the textile industry, polyethylene glycol distearate is used as a processing aid atamanchemicals.com. The ability of this compound to reduce interfacial tension vulcanchem.comcosmileeurope.eu is directly related to its function as a wetting agent, facilitating the interaction between liquid and solid phases in material processing.
While specific examples of this compound's direct application as a general wetting enhancement agent in diverse material processing contexts beyond those related to coatings or personal care were not prominently featured, its classification as a surfactant with wetting properties nih.govresearchgate.net indicates its potential utility in applications where improved liquid-solid contact is required. The effectiveness of a wetting agent is often evaluated by measuring contact angles or observing the spread of the liquid on the material surface.
Advanced Characterization and Analytical Techniques for Peg 9 Distearate Systems
Spectroscopic Analysis of PEG-9 Distearate Interactions within Formulations
Spectroscopic methods provide insights into the chemical structure of this compound and its interactions with other components in a formulation, such as hydrogen bonding and conformational changes.
FTIR and Raman Spectroscopy for Hydrogen Bonding and Conformational Changes
Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are valuable tools for identifying functional groups and understanding molecular interactions within formulations. FTIR spectroscopy can be used to examine possible interactions between a drug and a polymer like PEG. Changes in the positions or intensities of characteristic absorption peaks in FTIR spectra can indicate alterations in the bonds of functional groups, suggesting interactions. dovepress.com For example, FTIR has been used to demonstrate the absence of chemical interaction between a drug and PEG-6000 in solid dispersion formulations, where the spectra of the physical mixture were nearly an addition of the individual components' spectra. nih.gov
Raman spectroscopy, a complementary vibrational technique, is also non-destructive and provides molecular fingerprints that enable the probing of chemical composition. mdpi.com It can be used to study the composition of thin polymer films and identify molecular interactions between active ingredients and other components. mdpi.com Raman spectroscopy has been reported for characterizing various thin polymer films mdpi.com and can distinguish different liposomal formulations based on their component's specific Raman fingerprints. nih.gov While specific studies on this compound using Raman were not extensively found, related PEG stearates like PEG-40-stearate have been investigated using both NMR and FTIR spectroscopy to study lateral phase separation in microbubble coatings, indicating that the coating comprised ordered domains of lipid and interdomain regions enriched by the PEG stearate (B1226849). ucl.ac.uk
Nuclear Magnetic Resonance (NMR) for Molecular Mobility and Location
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing molecular structure and dynamics in various systems, including polymer and hybrid electrolytes. mdpi.com It can provide detailed structural information at the atomic level, including the location and mobility of polymer chains within a formulation. nih.gov
For PEG-containing systems, NMR can characterize drug-PEG micelles and reveal details of the fine structure and interactions. nih.gov Specifically, 1H NMR is a straightforward method for direct detection and quantification of surface PEG. researchgate.net Studies using NMR have investigated the interaction of polyethylene (B3416737) glycol with water, estimating the number of bound water molecules per PEG repeat unit. acs.org Pulse field gradient (PFG) NMR is an experiment used to measure the self-diffusion coefficient of molecules or ions, which can be applied to study the mobility of polymer chains like PEG. mdpi.com Dynamic NMR studies of systems containing PEG-stearate have suggested the formation of a solid lipid core with a dynamic surface layer, where the mobility of PEG chains was indicated by narrow 1H linewidths and long relaxation times. researchgate.net The slow diffusion of these dynamic PEG lipids, measured by diffusion-oriented spectroscopy (DOSY), suggests they are attached to the nanoparticle. researchgate.net
Calorimetric and Thermal Analysis of this compound Formulations
Calorimetric and thermal analysis techniques are essential for understanding the thermal behavior of this compound and its formulations, including phase transitions, crystallinity, and thermal stability.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallinity
Differential Scanning Calorimetry (DSC) is widely used to investigate the phase transition properties of materials like PEG, such as melting and crystallization temperatures and enthalpies. acs.org These properties are crucial for evaluating the thermal energy storage performance of materials. DSC can reveal changes in the crystallinity of a component within a formulation. For instance, DSC results have shown a decrease in the crystallinity of PEG-6000 in solid dispersion formulations, indicated by a decrease in the enthalpy of fusion and melting peak. nih.gov
The melting behavior of some PEG molecular weights can depend on their thermal history, such as crystallization conditions. acs.org DSC measurements typically involve heating and cooling cycles to determine these properties. The phase transition temperature of PEG can change depending on factors like crosslinking reactions, which affect the flexibility of the PEG chain during crystallization. brunel.ac.uk The average melting temperature can also increase as a function of the PEG fraction in a formulation. acs.org
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles (non-biological degradation)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to evaluate changes in chemical and physical properties as a function of temperature, particularly mass loss due to decomposition or evaporation. brunel.ac.uk TGA is used to determine the thermal stability of materials. brunel.ac.uk
For polymeric materials like PEG, the change in weight during TGA is usually attributed to decomposition and oxidation reactions. brunel.ac.uk TGA results can show that the thermal stability of PEG can increase after modifications like crosslinking, attributed to the formation of a crosslinked structure. brunel.ac.uk PEG samples generally exhibit thermal decomposition starting in a specific temperature range, which can vary with molecular weight. For instance, the thermal decomposition of a high molecular weight PEG started at 340 °C and ended around 415 °C, attributed to the breaking of C-O and C-C bonds in the backbone chain. researchgate.net The decomposition starting temperatures of larger molar mass PEG samples tend to be higher than those of smaller molar mass samples.
Rheological Characterization of this compound-Containing Systems
Rheological characterization focuses on the flow and deformation properties of materials. For formulations containing this compound, rheology is important for understanding the texture, stability, and performance of the product.
PEG distearates, including PEG-150 Distearate (PEG 6000 distearate), are known for their thickening abilities in certain formulations, particularly those containing surfactants. atamanchemicals.comatamanchemicals.com They can act as associative thickeners. atamanchemicals.com While the exact mechanism of rheology modification by PEG distearates in surfactant solutions may not be fully elucidated, it is generally accepted that they function similarly to other low molecular weight hydrophobically modified polymers. atamanchemicals.com
Rheological characterization can show the viscoelastic behavior of formulations. nih.gov For example, topical formulations containing sorbitan (B8754009) monostearate with and without PEG-100-stearate showed a gel-like, viscoelastic behavior with viscosity comparable to marketed products. nih.gov The incorporation of PEG can affect the viscosity and shear-thinning characteristics of formulations. acs.org Studies have shown that the addition of different molecular weight PEGs can influence the viscosity and viscoelastic properties (storage and loss moduli) of polymer blends. acs.org
Oscillatory Rheology for Viscoelastic Properties and Gel Strength
Oscillatory rheology involves applying a sinusoidal stress or strain to a sample and measuring the resulting strain or stress elementis.comtainstruments.com. This technique is particularly useful for characterizing viscoelastic materials, which exhibit both elastic (solid-like) and viscous (liquid-like) characteristics tainstruments.comresearchgate.netnih.gov. Key parameters obtained from oscillatory rheology include the storage modulus (G') and the loss modulus (G'') tainstruments.comnih.gov. The storage modulus represents the elastic component, indicating the energy stored and recovered per cycle of deformation, while the loss modulus represents the viscous component, indicating the energy dissipated as heat tainstruments.com.
For systems containing this compound, oscillatory rheology can reveal the presence and strength of internal structures, such as networks formed by self-assembled aggregates nih.govresearchgate.net. In a frequency sweep test, G' and G'' are measured over a range of oscillation frequencies tainstruments.com. If G' is greater than G'' and both are relatively independent of frequency, it indicates a solid-like, gel structure tainstruments.com. The magnitude of G' can be related to the gel strength researchgate.net. Amplitude sweep tests, where the strain amplitude is varied at a constant frequency, can determine the linear viscoelastic region and the yield stress, which is the minimum stress required to break down the internal structure and initiate flow tainstruments.comnetzsch.com. Applying oscillatory rheology to this compound systems can thus provide quantitative data on their viscoelastic behavior, gelation characteristics, and structural integrity under small deformations. Studies on related PEG-based hydrogels and surfactant systems demonstrate the utility of oscillatory rheology in understanding network formation and viscoelastic response researchgate.netnih.govscielo.org.co.
Steady-State Rheology for Flow Behavior and Viscosity Curves
Steady-state rheology involves applying a constant shear stress or shear rate to a sample and measuring the resulting shear rate or shear stress elementis.comanton-paar.com. This technique is used to determine the flow behavior and viscosity of materials under continuous deformation elementis.com. The relationship between shear stress and shear rate is represented by a flow curve or viscometry curve anton-paar.com.
For this compound systems, steady-state rheology can characterize their viscosity as a function of shear rate. Many formulations containing surfactants and polymers exhibit non-Newtonian behavior, such as shear thinning (viscosity decreases with increasing shear rate) or shear thickening (viscosity increases with increasing shear rate) elementis.com. A viscosity curve obtained from a steady-state shear rate sweep provides insights into how the material will flow under different processing conditions or during application elementis.com. For example, a shear-thinning behavior is often desired in cosmetic formulations for ease of spreading tainstruments.com. Steady-state rheology complements oscillatory measurements by providing information on the material's behavior under larger, continuous deformations, which is relevant for understanding pumping, mixing, and application properties. Studies on formulations containing other PEG stearates have utilized rheological characterization to assess their flow behavior and viscosity scielo.org.conih.gov.
Morphological and Structural Analysis of this compound Self-Assemblies
This compound, being an amphiphilic molecule, can self-assemble in aqueous solutions to form various structures, such as micelles or lamellar phases, depending on concentration, temperature, and the presence of other components nih.gov. Understanding the morphology and internal structure of these self-assemblies is critical for relating molecular properties to macroscopic behavior.
Electron Microscopy (TEM, SEM) for Microstructure Visualization
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for visualizing the morphology and microstructure of materials at high resolution nih.govresearchgate.neticmab.esjeol.com.
TEM provides images by transmitting a beam of electrons through a thin sample icmab.es. It can reveal the internal structure and morphology of nanoparticles, vesicles, or other self-assembled structures formed by this compound nih.govresearchgate.net. TEM can help determine the size, shape, and lamellarity of liposomes or the presence of micellar structures nih.govresearchgate.netresearchgate.net.
SEM creates images by scanning a focused beam of electrons over the surface of a sample and detecting secondary or backscattered electrons icmab.es. SEM provides detailed information about the surface topography and morphology of bulk materials or dried self-assemblies nih.govresearchgate.netepo.org. Both TEM and SEM can be used to qualitatively assess the microstructural organization of this compound in different states or formulations. These techniques have been applied to study the morphology of PEGylated nanoparticles and liposomes, demonstrating their utility in visualizing self-assembled structures nih.govresearchgate.net.
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Nanoscale Structure and Inter-Bilayer Spacing
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are scattering techniques that provide information about the structure of materials on the nanoscale (typically from 1 nm to several hundred nanometers) reading.ac.uknih.govresearchgate.net. These techniques are particularly well-suited for studying the size, shape, and arrangement of self-assembled structures in solution or in bulk reading.ac.uknih.govresearchgate.netyoutube.com.
SAXS measures the scattering of X-rays by variations in electron density within the sample nih.govresearchgate.netyoutube.com. SANS measures the scattering of neutrons by variations in scattering length density, which is dependent on the atomic nuclei nih.govosti.gov. By analyzing the scattering patterns, information can be obtained about the characteristic distances within the structure, such as the size of micelles, the thickness of bilayers, or the spacing between lamellar layers nih.govresearchgate.netnih.gov.
For this compound self-assemblies, SAXS and SANS can provide quantitative data on the nanoscale structure nih.govresearchgate.net. For instance, SAXS can be used to determine the bilayer thickness in lamellar phases or liposomes formed by PEG distearates researchgate.net. SANS is particularly powerful for studying systems in aqueous solutions and can be used with contrast variation to highlight specific components within a complex structure, such as the PEG layer or the lipid bilayer nih.govosti.gov. A SANS study on PEG-8 Distearate onion phases, for example, confirmed the formation of multilamellar vesicles and revealed an increase in inter-bilayer spacing upon drug incorporation nih.gov. These scattering techniques offer valuable insights into the internal organization and dimensions of this compound self-assemblies.
Surface and Interfacial Tension Measurements
Surface tension is the force per unit length acting at the interface between a liquid and a gas (usually air), while interfacial tension is the force per unit length acting at the interface between two immiscible liquids nanoscience.com. As a surfactant, this compound's ability to reduce surface and interfacial tension is fundamental to its function as an emulsifier vulcanchem.comcosmileeurope.eucosmileeurope.euatamanchemicals.comincibeauty.comatamanchemicals.comincibeauty.comatamanchemicals.com. Quantifying this surface activity is important for understanding its performance in formulations.
Pendant Drop and Wilhelmy Plate Methods for Surface Activity Quantification
The Pendant Drop and Wilhelmy Plate methods are common techniques used to measure surface and interfacial tension biolinscientific.comnanoscience.comsanyo-si.com.
The Pendant Drop method is an optical technique that determines surface or interfacial tension by analyzing the shape of a drop hanging from a needle biolinscientific.comsanyo-si.com. The shape of the drop is determined by the balance between gravity and the surface or interfacial tension sanyo-si.com. This method requires a relatively small sample volume and can be used to measure both surface tension (liquid-air interface) and interfacial tension (liquid-liquid interface) biolinscientific.comnanoscience.comsanyo-si.com. It is particularly useful for dynamic measurements and can minimize the impact of insoluble impurities tegewa.degoogle.com.
The Wilhelmy Plate method is a force tensiometry technique that measures the force exerted on a thin plate (typically platinum) that is partially immersed in the liquid biolinscientific.comnanoscience.com. The force measured is related to the surface or interfacial tension and the wetted perimeter of the plate nanoscience.com. This method is often used for measuring equilibrium surface tension biolinscientific.comgoogle.com.
Both methods can be applied to solutions containing this compound to quantify its effect on surface and interfacial tension. By measuring the surface tension as a function of this compound concentration, the critical micelle concentration (CMC) can potentially be determined, although challenges in solubility for similar PEG distearates like PEG-150 Distearate using these methods have been noted tegewa.de. These measurements provide quantitative data on the surface activity of this compound and its ability to reduce the energy at interfaces, which is crucial for its performance as an emulsifier and surfactant.
Theoretical and Computational Approaches to Peg 9 Distearate Behavior
Molecular Dynamics Simulations of PEG-9 Distearate at Interfaces
Molecular Dynamics (MD) simulations are a widely used computational technique to study the time evolution of molecular systems. By simulating the movements and interactions of atoms and molecules based on classical mechanics, MD can provide dynamic insights into the behavior of substances at interfaces. In the context of this compound, MD simulations can be employed to investigate its behavior at oil-water or air-water interfaces.
Studies utilizing MD simulations have explored the behavior of PEGylated molecules at interfaces, such as PEGylated lipids in bilayers and at air-water interfaces fishersci.nonih.gov. These simulations can reveal how PEG chains orient and conformationally change at the interface, how they interact with surrounding molecules like water, oil components, or ions, and how these interactions influence the interfacial tension and stability of the interface fishersci.nonih.gov. For instance, MD simulations have shown that PEGylation can influence the conformations and surface properties of drug molecules or transporters, modulating drug delivery efficiency fishersci.no. Simulations have also captured the insertion of hydrophobic molecules into the PEG layer and hydrophobic regions of bilayers fishersci.no. While direct MD studies specifically on this compound at interfaces were not prominently found in the search results, the principles and methodologies applied to other PEGylated systems and polymers at interfaces are directly relevant nih.govfishersci.nonih.gov. MD simulations of this compound could provide detailed information on its adsorption, orientation, and packing at interfaces, offering insights into how its amphiphilic structure facilitates the reduction of interfacial tension and stabilizes emulsions. Factors such as the length of the PEG chain and the presence of stearate (B1226849) groups would significantly influence these interfacial behaviors, which could be elucidated through MD simulations.
Coarse-Grained Modeling of this compound Self-Assembly and Aggregation
Coarse-grained (CG) modeling is a computational approach that reduces the number of degrees of freedom in a system by grouping several atoms into single "coarse-grained" beads. This allows for the simulation of larger systems and longer timescales compared to all-atom MD simulations, making it particularly suitable for studying self-assembly and aggregation phenomena.
CG models have been successfully applied to study the self-assembly of PEGylated lipids and other amphiphilic molecules into various structures like micelles, liposomes, and bicelles ethersolvent.comlipidmaps.org. These models can capture the mesoscopic behavior of these systems, revealing how factors such as concentration, temperature, and the molecular architecture of the amphiphile influence the size, shape, and stability of the formed aggregates ethersolvent.com. For example, CG simulations of PEGylated lipids have shown that mixtures of lipids and PEGylated lipids can self-assemble into different structures, with smaller aggregates forming at higher concentrations of PEGylated lipids ethersolvent.com. The interactions between the CG PEG and lipid components are parameterized to reproduce properties observed in more detailed simulations or experiments ethersolvent.com. Applying CG modeling to this compound could provide valuable insights into how these molecules self-assemble in solution, forming micelles or other aggregates depending on concentration and environmental conditions. This approach can help understand the driving forces behind the aggregation process and the resulting aggregate structures, which are critical for the performance of this compound as an emulsifier.
Density Functional Theory (DFT) for Molecular Interactions and Energetics
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules and materials. DFT calculations can provide detailed information about the energetics of molecular interactions, including binding energies, hydrogen bonding, and van der Waals forces.
DFT has been applied to study the interactions of PEGylated systems with other molecules, such as drug compounds and nanoparticles fishersci.se. These studies utilize DFT to calculate adsorption energies and analyze the nature of the interactions, such as the formation of hydrogen bonds fishersci.se. For instance, DFT calculations have been used to evaluate the interaction between PEGylated graphene oxide and a drug molecule, determining binding energies and identifying favorable adsorption sites fishersci.se. Similarly, DFT has been employed to explore the efficiency of PEG-functionalized carbon nanotubes in drug delivery by studying the interaction energies between the drug molecule and the nanocarrier. While DFT is typically applied to smaller systems than MD or CG modeling, it can provide crucial details about the specific interactions between this compound molecules or between this compound and other components in a formulation at the atomic level. Understanding these fundamental interactions through DFT can inform the parameters used in larger-scale simulations and provide a deeper understanding of the forces driving self-assembly and interfacial behavior.
Predictive Modeling of this compound Performance in Emulsification and Stabilization
Predictive modeling involves using computational and statistical techniques to build models that can forecast the performance of a substance in a specific application based on its properties and formulation parameters. In the context of this compound as an emulsifier, predictive modeling aims to correlate molecular characteristics and formulation variables with emulsification efficiency and emulsion stability.
Stability and Degradation Pathways of Peg 9 Distearate in Non Biological Environments
Hydrolytic Stability of Ester Linkages under Varying pH Conditions
PEG-9 Distearate contains ester bonds formed between stearic acid and the polyethylene (B3416737) glycol chain. Ester linkages are known to be susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, yielding a carboxylic acid (stearic acid) and an alcohol (in this case, a PEG with one hydroxyl group). The rate of hydrolysis is significantly influenced by pH. nih.govmdpi.com
The hydrolytic stability of PEG distearates, similar to polysorbate surfactants which also contain ester bonds, is a known consideration in formulation stability. mdpi.com
Oxidative Degradation Mechanisms of Polyethylene Glycol Moieties
The polyethylene glycol (PEG) portion of this compound is a polyether, characterized by repeating ethylene (B1197577) oxide units connected by ether linkages. Polyethers, including PEGs, are susceptible to oxidative degradation, particularly in the presence of air or oxygen. atamanchemicals.commdpi.comtu-dresden.de
Oxidative degradation of PEGs typically proceeds via a free radical chain mechanism. This process is often initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-carbon). mdpi.com This can be initiated by heat, light, or the presence of metal ions. mdpi.comtu-dresden.de The resulting carbon radical can then react with oxygen to form a peroxyl radical, which can propagate the chain reaction, leading to the scission of the polymer chain and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. mdpi.comhamptonresearch.com
The presence of labile protons at the α-carbon atoms makes PEGs susceptible to oxidation. mdpi.com Minimizing exposure to high temperatures and oxygen can limit the extent of this degradation. atamanchemicals.com The accumulation of oxidative degradation products like aldehydes and peroxides can alter the chemical properties of PEG-containing formulations, potentially leading to changes in pH and ionic strength. hamptonresearch.com
Photodegradation of this compound in Formulated Systems
Photodegradation is the degradation of a substance caused by light, particularly UV light. While specific detailed studies on the photodegradation of this compound were not extensively found in the search results, polymers in general can undergo photodegradation through various mechanisms, including photo-oxidation, especially when exposed to UV radiation. mdpi.comwhiterose.ac.uk
In formulated systems, the presence of other ingredients, such as photosensitizers or impurities (like metal ions), can accelerate photodegradation. tu-dresden.de The polyethylene glycol backbone, with its susceptible ether linkages, could potentially undergo photo-oxidative processes when exposed to light, similar to thermal oxidation. tu-dresden.de Ester groups can also be susceptible to photodegradation under certain conditions.
Protecting formulations containing this compound from light exposure is a common strategy to mitigate potential photodegradation. hamptonresearch.com
Influence of Environmental Factors (e.g., Temperature, Humidity, Light) on Degradation
The degradation rate of chemical compounds, including this compound, is significantly influenced by environmental factors. mdpi.comslideshare.net
Temperature: Increased temperature generally accelerates chemical reaction rates, including hydrolysis and oxidation, according to the Arrhenius equation. slideshare.netnih.gov Higher storage temperatures can lead to faster degradation of both the ester linkages and the PEG backbone. atamanchemicals.comhamptonresearch.comnih.gov
Humidity/Moisture: Water is a reactant in hydrolysis. Higher humidity or moisture content in a formulation or storage environment can increase the rate of hydrolytic cleavage of the ester bonds in this compound. slideshare.net
Light: As discussed in Section 7.3, light, particularly UV light, can induce or accelerate photodegradation and photo-oxidation processes in susceptible molecules like PEGs and esters. hamptonresearch.commdpi.comwhiterose.ac.uk
Oxygen: Oxygen is a key reactant in oxidative degradation. Exposure to oxygen increases the likelihood and rate of oxidation of the PEG moiety. atamanchemicals.commdpi.comhamptonresearch.com
Controlling these environmental factors during storage and handling is crucial for maintaining the stability of formulations containing this compound. hamptonresearch.com
Strategies for Enhancing Stability of this compound in Formulations
Several strategies can be employed to enhance the stability of this compound in non-biological formulations:
pH Control: Maintaining the formulation pH within a range where hydrolysis of ester linkages is minimized can improve stability. This typically involves avoiding highly acidic or alkaline conditions. nih.govmdpi.com
Antioxidants: The addition of antioxidants can help to inhibit oxidative degradation of the PEG backbone by scavenging free radicals and preventing the initiation or propagation of the oxidation chain reaction. atamanchemicals.comslideshare.netresearchgate.net
Light Protection: Packaging formulations in opaque containers or using UV-absorbing additives can protect this compound from photodegradation. hamptonresearch.com
Oxygen Exclusion: Minimizing the exposure of the formulation to oxygen during manufacturing, packaging, and storage can reduce oxidative degradation. This can involve using inert gas purging (e.g., nitrogen or argon) in the headspace of containers. hamptonresearch.com
Storage Conditions: Storing formulations at lower temperatures can significantly slow down degradation rates. hamptonresearch.comnih.gov Recommended storage conditions often include keeping products in a cool, dry place and protected from light. hamptonresearch.comspectrumchemical.com
Chelating Agents: Metal ions can catalyze oxidative degradation of PEGs. tu-dresden.de The addition of chelating agents that bind to metal ions can help to reduce their catalytic activity and enhance oxidative stability. slideshare.net
By implementing these strategies, the shelf life and performance of products containing this compound can be improved.
Interactions of Peg 9 Distearate with Other Formulation Components and Substrates
Synergistic and Antagonistic Effects with Other Surfactants and Co-surfactants
PEG-9 Distearate, being a non-ionic surfactant, exhibits compatibility with various other surfactants, including anionic, cationic, non-ionic, and zwitterionic types. Nonionic polymeric surfactants, such as PEGs, generally interact strongly with anionic surfactants and weakly with non-ionic and cationic surfactants. researchgate.net, nih.gov These interactions can lead to the formation of mixed aggregates with properties that differ from those of individual micelles or polymeric solutions. researchgate.net
PEG distearates are known to function as effective thickeners in formulations containing surfactants, such as shampoos, conditioners, and shower gels. atamanchemicals.com, atamanchemicals.com, atamankimya.com This thickening ability is particularly noted in formulations based on amphoteric surfactants and soaps. atamanchemicals.com, atamankimya.com Some PEG distearates, like PEG-150 distearate, can act as associative thickeners, creating interactions between oil droplets within a formulation. google.com The presence of co-surfactants can further influence the behavior of surfactants like this compound by regulating their partition between aqueous and oil phases and enhancing the flexibility of the interface in emulsified systems. mdpi.com
Interactions with Hydrophobic Oils, Waxes, and Fatty Materials in Emulsions
PEG Distearate ingredients play a crucial role in the formation and stabilization of emulsions by facilitating the mixing of water with hydrophobic substances like oils and fatty materials. cosmeticsinfo.org They achieve this by reducing the surface tension between incompatible phases. cosmeticsinfo.org this compound acts as a solubilizer for oily and fatty substances. atamanchemicals.com PEG-150 Distearate demonstrates good co-emulsifying properties in creams and lotions, aiding in the stable blending of water and oil-based ingredients. atamanchemicals.com, atamankimya.com It is also described as a solubilizer for oils and fatty materials. atamankimya.com PEG distearates are employed as emulsifiers in creams, lotions, and in emulsion polymerization processes. sanyo-chemical.co.jp
Compatibility with Polymers, Resins, and Inorganic Pigments in Material Applications
PEG distearate can be utilized as a plasticizer for various resins. atamanchemicals.com PEG distearates are also effective as pigment dispersants in coatings and are used in the emulsion polymerization of resins. sanyo-chemical.co.jp Generally, PEG products are noted for their compatibility with a variety of substances, suggesting that this compound is likely compatible with a range of polymers and resins in material applications. sanyo-chemical.co.jp Their ability to act as dispersants indicates favorable interactions with inorganic pigments, helping to maintain their uniform distribution within a matrix.
Influence on Particle Dispersion and Flocculation in Suspensions and Colloids
Surfactants in suspension liquids can influence particle dispersion and flocculation. By adsorbing onto the surface of particles, surfactants can act as charge stabilizers, controlling electrostatic interactions between particles and thereby decreasing flocculation. google.com Polymers like PEG can also play a role in stabilizing particles in aqueous suspensions, preventing premature dissolution and acting as steric stabilizers or "crowder" molecules. google.com While specific data on this compound's influence on particle dispersion and flocculation is limited in the provided results, the general principles of surfactant and polymer interactions with particles in colloidal systems are applicable. The presence of PEG-3 distearate in a shampoo formulation containing cationic polymers resulted in a turbid mixture, indicating complex interactions that affected the visual clarity and potentially the dispersion of components. mdpi.com
Solvent and pH Effects on this compound Interactions
The solubility and interactions of this compound are affected by the solvent system and pH. PEG distearate is described as being soluble in solvents such as isopropanol, glycerol, gasoline solvent, chlorinated solvents, light esters, and acetone. atamanchemicals.com It is slightly soluble in alcohols and insoluble in glycols, hydrocarbons, and vegetable oils. atamanchemicals.com PEG-150 Distearate is noted as being soluble in water and ethanol (B145695) and insoluble in vegetable and mineral oil. atamanchemicals.com this compound is dispersed in water. atamanchemicals.com A 10% dispersion of PEG distearate has a pH of 7.26. atamanchemicals.com
Future Research Directions and Emerging Trends in Peg 9 Distearate Science
Development of Novel and Sustainable Synthesis Routes for PEG-9 Distearate
Current synthesis routes for PEG diesters typically involve the esterification of polyethylene (B3416737) glycol with fatty acids or the transesterification of fatty acid esters with PEG. cosmeticsandtoiletries.com These processes often utilize catalysts and can generate by-products. cosmeticsandtoiletries.com The drive towards sustainability in chemical manufacturing necessitates the exploration of novel and environmentally benign synthesis routes for this compound.
Future research in this area is likely to focus on:
Green Chemistry Principles: Developing synthetic methods that align with the 12 principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. rsc.orgcosmeticsbusiness.com This could involve exploring catalyst-free reactions, utilizing renewable feedstocks, and optimizing reaction conditions to minimize energy consumption and waste generation. researchgate.net
Enzymatic Synthesis: Investigating the use of enzymes as biocatalysts for the esterification of PEG and stearic acid. Enzymatic synthesis often occurs under milder conditions (lower temperatures and pressures) and can be more selective, potentially leading to higher purity products and reduced energy input.
Alternative Feedstocks: Exploring the use of bio-based or waste-derived sources for stearic acid and ethylene (B1197577) oxide (the monomer for PEG) to reduce reliance on petrochemical feedstocks. acs.org Research into the biotechnological production of fatty acids and other precursors is relevant in this context. rsc.org
Continuous Flow Processes: Developing continuous flow synthesis methods could offer advantages in terms of reaction control, efficiency, and scalability compared to traditional batch processes.
The development of more sustainable synthesis routes is crucial for reducing the environmental footprint of this compound production and meeting the growing demand for greener chemical ingredients.
Exploration of this compound in Advanced Sustainable Formulations and Green Chemistry
The inherent properties of this compound, such as its emulsifying capabilities, make it a candidate for use in sustainable formulations. Future research will likely focus on leveraging these properties within the framework of green chemistry. rsc.orgcosmeticsbusiness.com
Key areas of exploration include:
Biodegradable Formulations: Developing formulations where this compound is used in conjunction with other biodegradable ingredients to create products with reduced persistence in the environment. atamanchemicals.com
Formulations with Reduced Environmental Impact: Investigating the use of this compound in formulations that require less energy or water during manufacturing or use. This could involve cold-process formulations or concentrated products.
Replacement of Less Sustainable Ingredients: Exploring the potential for this compound to replace ingredients with less favorable environmental profiles in various applications, such as certain traditional surfactants or emulsifiers. atamanchemicals.com
Development of High-Performance Green Products: Formulating products that not only meet sustainability criteria but also maintain or improve performance compared to conventional alternatives. rsc.org This involves understanding the interactions of this compound with other green ingredients to achieve desired properties like stability, texture, and efficacy. atamanchemicals.com
The trend towards environmentally conscious consumer products is a major driver for research in this area. pmarketresearch.comgiiresearch.com
Advanced Understanding of Multi-Component System Behavior and Phase Diagrams with this compound
This compound is typically used in multi-component systems, particularly in emulsions and other complex formulations. A deeper understanding of its behavior in such systems, including phase behavior and interactions with other components, is essential for optimizing formulation performance and stability.
Future research directions include:
Detailed Phase Diagram Mapping: Experimentally determining and theoretically modeling phase diagrams of systems containing this compound with various co-surfactants, oils, polymers, and active ingredients. unesp.brfrontiersin.orgresearchgate.net This can help predict phase separation, optimize emulsification, and understand the stability of complex mixtures. unesp.br
Investigating Intermolecular Interactions: Utilizing advanced analytical techniques (e.g., scattering techniques, spectroscopy) to probe the molecular interactions between this compound and other components at interfaces and within bulk phases.
Modeling and Simulation: Employing computational methods, such as molecular dynamics simulations, to predict the behavior of this compound in multi-component systems and gain insights into self-assembly and microstructure formation.
Influence of External Stimuli: Studying the effect of external factors like temperature, pH, ionic strength, and shear on the phase behavior and stability of formulations containing this compound.
Understanding these complex interactions is crucial for designing robust and high-performing formulations. frontiersin.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Formulation Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in chemical and materials science to accelerate research and development. mdpi.comresearchgate.netnih.gov These tools can be powerful in the context of this compound formulation design and optimization.
Future research in this area will focus on:
Predictive Modeling of Formulation Properties: Using ML algorithms to build models that predict the properties of formulations (e.g., viscosity, stability, texture, release profiles) based on the composition and processing parameters, with this compound as a key component. nih.govnih.gov
High-Throughput Experimentation and Data Analysis: Integrating AI with automated high-throughput screening platforms to rapidly evaluate a large number of formulations containing this compound and identify promising candidates. AI can assist in analyzing the large datasets generated. nih.gov
Optimization of Formulation Composition and Process Parameters: Employing AI-driven optimization algorithms to identify the optimal concentrations of this compound and other ingredients, as well as processing conditions, to achieve desired formulation attributes. mdpi.comnih.gov
De Novo Formulation Design: Utilizing generative AI models to suggest novel formulation compositions containing this compound with tailored properties.
AI and ML have the potential to significantly reduce the time and resources required for formulation development. mdpi.comresearchgate.net
Tailoring Molecular Architecture of this compound for Specific Functional Requirements
While this compound has a defined structure, variations in the PEG chain length and the nature of the fatty acid ester can lead to a family of related compounds with subtly different properties. Future research may explore tailoring the molecular architecture of PEG diesters for specific functional requirements.
This could involve:
Exploring Different PEG Chain Lengths: Investigating the impact of varying the average number of ethylene oxide units in the PEG chain on the emulsifying properties, solubility, and interactions with other ingredients. PEG chain length is known to influence the properties of PEG derivatives. giiresearch.comissuu.com
Modifying the Fatty Acid Moiety: Synthesizing PEG diesters with different fatty acids (e.g., unsaturated fatty acids, branched fatty acids) to tune the lipophilicity and melting behavior of the molecule.
Introducing Functional Groups: Incorporating specific functional groups into the PEG chain or the fatty acid moiety to impart additional properties, such as responsiveness to external stimuli or enhanced compatibility with specific active ingredients.
Synthesis of Block Copolymers: Designing and synthesizing block copolymers incorporating PEG blocks and other polymer blocks, where this compound or a similar structure serves as a component or a starting material, to create materials with unique self-assembly properties. researchgate.net
Tailoring the molecular structure allows for fine-tuning the performance of PEG-based ingredients for targeted applications.
Investigation of this compound in Novel Self-Healing or Responsive Materials (Non-Biological)
The ability of some materials to self-heal or respond to external stimuli is an active area of research. While this compound is primarily known as an emulsifier, its polymeric nature and potential for specific interactions could be explored in the context of novel non-biological self-healing or responsive materials.
Potential research avenues include:
This compound as a Component in Self-Healing Polymers: Investigating if this compound can be incorporated into polymer networks to facilitate self-healing mechanisms, perhaps by acting as a mobile phase or by participating in reversible bonding.
Responsive Systems: Exploring if materials incorporating this compound can exhibit responsiveness to stimuli such as temperature, light, or chemical changes, leading to alterations in viscosity, phase behavior, or other properties. mdpi.com
Encapsulation and Release Systems: Utilizing the emulsifying and potential phase behavior properties of this compound in the design of non-biological encapsulation systems that can release encapsulated substances in response to a trigger.
Materials for Controlled Release: Investigating the use of this compound in matrices or formulations designed for the controlled release of non-biological active compounds.
This area represents a more speculative but potentially fruitful direction for exploring the broader material science applications of this compound.
Opportunities in Micro- and Nanofluidics for this compound System Fabrication
Micro- and nanofluidic systems offer precise control over fluid flow and mixing at small scales, enabling the fabrication of materials with controlled morphology and structure. rsc.orgpsu.edu These platforms could be valuable for fabricating systems containing this compound.
Research opportunities include:
Controlled Emulsion Droplet Generation: Using microfluidics to generate monodisperse emulsion droplets stabilized by this compound, allowing for precise control over droplet size and distribution.
Fabrication of Micro- and Nanoparticles: Exploring the use of micro- and nanofluidic techniques to create micro- or nanoparticles incorporating this compound for various applications, such as encapsulation or delivery systems. researchgate.netgoogle.com
Studies of Interfacial Phenomena: Utilizing microfluidic platforms to study the behavior of this compound at interfaces under controlled flow conditions, providing insights into adsorption kinetics and interfacial rheology.
Continuous Synthesis in Microreactors: Developing microfluidic reactors for the continuous synthesis of this compound or related compounds, potentially offering improved control over reaction conditions and product properties.
The integration of micro- and nanofluidics with this compound systems can lead to the development of novel materials and formulations with enhanced control over their properties and structure. rsc.orgresearchgate.netmdpi.comfrontiersin.org
Q & A
Q. How can researchers identify understudied areas in this compound research using existing literature?
- Methodological Answer : Perform bibliometric analysis (e.g., VOSviewer) to map keyword co-occurrence networks. Identify gaps such as "this compound AND biodegradation" or "long-term cytotoxicity". Validate gaps through expert Delphi surveys and prioritize topics aligned with UN Sustainable Development Goals (e.g., eco-friendly surfactants) .
Cross-Disciplinary and Emerging Applications
Q. What methodologies enable the integration of this compound into bioink formulations for 3D bioprinting?
- Methodological Answer : Optimize rheological properties using oscillatory rheometry to ensure printability. Assess biocompatibility via live/dead assays and ALP activity tests in printed constructs. Compare with commercial bioinks using principal component analysis (PCA) to highlight performance differences .
Q. How can computational modeling predict this compound’s behavior in mixed surfactant systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
